molecular formula C22H19Cl2N3O4 B5192946 1-[5-(3-Chloro-2-methylphenyl)furan-2-carbonyl]-4-(4-chloro-2-nitrophenyl)piperazine

1-[5-(3-Chloro-2-methylphenyl)furan-2-carbonyl]-4-(4-chloro-2-nitrophenyl)piperazine

Cat. No.: B5192946
M. Wt: 460.3 g/mol
InChI Key: JUMSABYNLVQDIH-UHFFFAOYSA-N
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Description

1-[5-(3-Chloro-2-methylphenyl)furan-2-carbonyl]-4-(4-chloro-2-nitrophenyl)piperazine is a complex organic compound that features a combination of furan, piperazine, and chlorinated aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-(3-Chloro-2-methylphenyl)furan-2-carbonyl]-4-(4-chloro-2-nitrophenyl)piperazine typically involves multiple steps, starting from commercially available precursors. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between two organic groups . This reaction involves the use of palladium catalysts and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize by-products. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[5-(3-Chloro-2-methylphenyl)furan-2-carbonyl]-4-(4-chloro-2-nitrophenyl)piperazine can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

1-[5-(3-Chloro-2-methylphenyl)furan-2-carbonyl]-4-(4-chloro-2-nitrophenyl)piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[5-(3-Chloro-2-methylphenyl)furan-2-carbonyl]-4-(4-chloro-2-nitrophenyl)piperazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[5-(3-Chloro-2-methylphenyl)furan-2-carbonyl]-4-(4-chloro-2-nitrophenyl)piperazine is unique due to its combination of furan, piperazine, and chlorinated aromatic rings. This unique structure may confer specific properties and activities that are not observed in similar compounds, making it a valuable target for further research and development.

Properties

IUPAC Name

[5-(3-chloro-2-methylphenyl)furan-2-yl]-[4-(4-chloro-2-nitrophenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19Cl2N3O4/c1-14-16(3-2-4-17(14)24)20-7-8-21(31-20)22(28)26-11-9-25(10-12-26)18-6-5-15(23)13-19(18)27(29)30/h2-8,13H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUMSABYNLVQDIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)C2=CC=C(O2)C(=O)N3CCN(CC3)C4=C(C=C(C=C4)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19Cl2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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